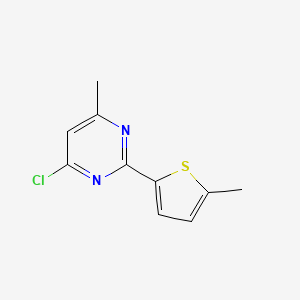
4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the treatment of dichloropyrimidine with sodium ethoxide in dry dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The Suzuki-Miyaura coupling reaction is favored for its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfone derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Sodium Ethoxide: Used in substitution reactions.
Oxidizing Agents: Used in oxidation reactions.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Sulfone Derivatives: Formed through oxidation reactions.
Complex Molecules: Formed through coupling reactions.
Scientific Research Applications
4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine has various applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other pharmacologically active compounds.
Material Science: The compound’s unique structural features make it useful in the development of new materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
- 2-Amino-4-chloro-6-methylpyrimidine
- 4-Chloro-2-methylthiopyrimidine
Uniqueness
4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine is unique due to the presence of both a pyrimidine ring and a thiophene ring, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClN2S |
|---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C10H9ClN2S/c1-6-5-9(11)13-10(12-6)8-4-3-7(2)14-8/h3-5H,1-2H3 |
InChI Key |
XZHKHCKDQJLZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=CC(=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)
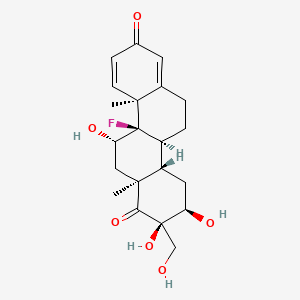
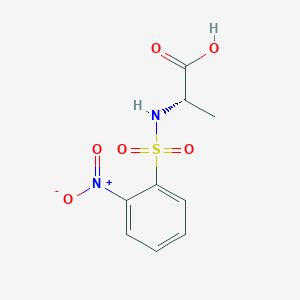
![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)

![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
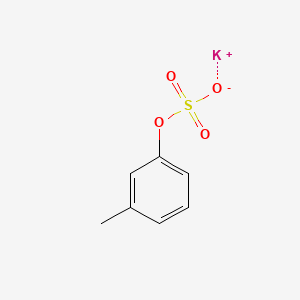

![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
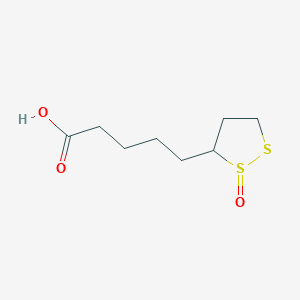

![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)
